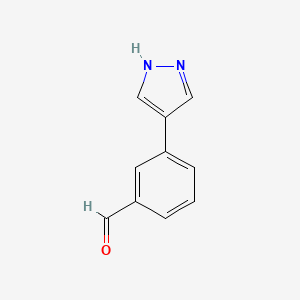

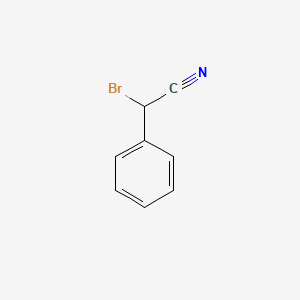

3-(1H-Pyrazol-4-yl)benzaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

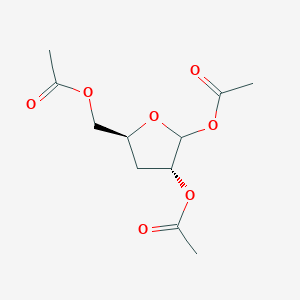

3-(1H-Pyrazol-4-yl)benzaldehyde (3-PBA) is an organic compound belonging to the class of aromatic aldehydes. It is a yellowish-white solid with a strong odor. It is a highly reactive compound and is used in a variety of synthetic reactions and applications, such as the synthesis of pharmaceuticals and agrochemicals, as well as in the synthesis of other organic compounds. 3-PBA is also used as a reagent in various biochemical and physiological studies.

Scientific Research Applications

Antimicrobial and Antioxidant Properties

A study highlights the synthesis of functionalized 3-(benzofuran-2-yl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole scaffolds, which exhibit notable antimicrobial and antioxidant activities. Some compounds within this class demonstrated excellent antimicrobial activity, while others showed significant antioxidant efficacy (Rangaswamy et al., 2017).

Catalytic and Synthetic Applications

- A C-scorpionate Cu(II) complex, using a pyrazole derivative, catalyzed the ultra-fast and selective oxidation of styrene to benzaldehyde. This represents an eco-friendly synthesis with significant yield and speed (Duarte et al., 2018).

- In another study, pyrazolate-bridged metal–organic frameworks were developed, exhibiting high thermal and chemical stability. These frameworks, incorporating pyrazole derivatives, could have implications in catalytic processes and material science (Colombo et al., 2011).

Biological Activity Studies

- Synthesis of hydrazone derivatives containing pyrazole rings showed moderate fungicidal activity, indicating potential applications in agriculture or pharmaceuticals (Yang, 2008).

- Novel benzaldehyde (1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)hydrazone Schiff base ligands were synthesized, showing cytotoxic effects against certain cancer cell lines, suggesting potential therapeutic applications (Abu-Surrah et al., 2010).

Green Chemistry Applications

- An efficient and environmentally friendly method for the synthesis of dihydropyrano[2,3-c]pyrazole derivatives was developed, using L-cysteine as a catalyst. This approach emphasizes the importance of green chemistry in the synthesis of biologically active compounds (Sikandar et al., 2020).

Safety and Hazards

The compound has been classified under GHS07 for safety . The hazard statements include H302, H312, H315, H319, H332, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, and P501 .

Future Directions

While specific future directions for 3-(1H-Pyrazol-4-yl)benzaldehyde were not found, pyrazole compounds have been the focus of many techniques due to their frequent use as scaffolds in the synthesis of bioactive chemicals . This suggests that there could be more research and development involving this compound in the future.

Mechanism of Action

Target of Action

Similar compounds containing pyrazole scaffolds have been found to exhibit a wide range of biological activities, including antimicrobial , antimalarial , anti-inflammatory , antiviral , antileishmanial , antiproliferative , and anticancer activities . These activities suggest that the compound may interact with a variety of targets, depending on the specific context.

Mode of Action

Molecular docking studies of similar compounds suggest that they may interact with various enzymes and proteins, leading to changes in their function . For instance, some pyrazole derivatives have been found to interact with the catalytic domain of the gram-positive S. aureus topoisomerase IV enzyme .

Pharmacokinetics

The compound’s predicted properties, such as its density (115±01 g/cm3) and boiling point (3101±250 °C) suggest that it may have good bioavailability .

Result of Action

Similar compounds have been found to exhibit potent antimicrobial activity, suggesting that 3-(1h-pyrazol-4-yl)benzaldehyde may also have significant effects at the molecular and cellular levels .

Action Environment

It is known that the compound should be stored under inert gas (nitrogen or argon) at 2-8°c . This suggests that the compound’s stability and efficacy may be affected by factors such as temperature and exposure to oxygen.

Properties

IUPAC Name |

3-(1H-pyrazol-4-yl)benzaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O/c13-7-8-2-1-3-9(4-8)10-5-11-12-6-10/h1-7H,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDWDRHYXAYPNDJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C2=CNN=C2)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,2,3,4,5,6-Hexahydroazepino[4,5-b]indole](/img/structure/B1328792.png)

![[{2-[(Cyclohexylmethyl)amino]-2-oxoethyl}-(4-methoxyphenyl)amino]acetic acid](/img/structure/B1328798.png)

-amino]acetic acid](/img/structure/B1328800.png)

![[{2-[4-(Ethoxycarbonyl)piperazin-1-yl]-2-oxoethyl}(phenyl)amino]acetic acid](/img/structure/B1328801.png)

![[{2-[4-(2-Hydroxyethyl)piperazin-1-yl]-2-oxoethyl}(phenyl)amino]acetic acid](/img/structure/B1328806.png)

![[(2-Oxo-2-pyrrolidin-1-ylethyl)(phenyl)amino]-acetic acid](/img/structure/B1328810.png)